![molecular formula C13H9BrClN3 B2366852 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866132-40-3](/img/structure/B2366852.png)
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring fused to a pyrimidine ring
准备方法
The synthesis of 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the appropriate pyrazole and pyrimidine precursors.
Condensation Reaction: The pyrazole precursor undergoes a condensation reaction with a suitable aldehyde or ketone to form an intermediate.
Cyclization: The intermediate then undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Halogenation: Bromination and chlorination reactions are carried out to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
化学反应分析
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state. For example, oxidation with potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can reduce nitro groups to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
科学研究应用
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have been studied for their medicinal properties.
Indole Derivatives: Indole derivatives also possess a fused bicyclic structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
3-bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-3-2-4-11(15)5-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDQVGFNCRRBHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2366769.png)
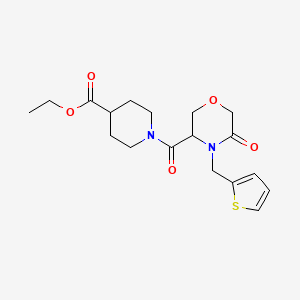
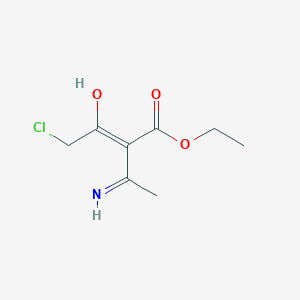
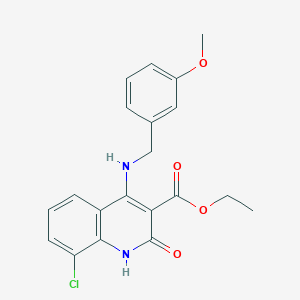

![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)


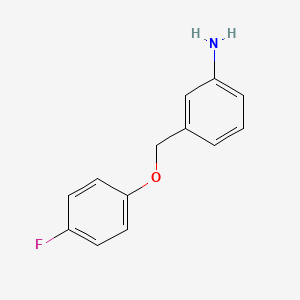
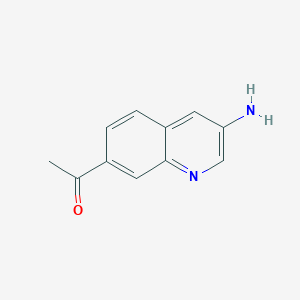
![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)
